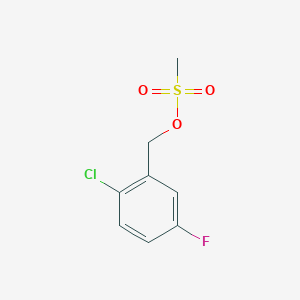![molecular formula C20H22N2O4 B2844431 1-(benzo[d][1,3]dioxol-5-yl)-3-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)urea CAS No. 1206984-70-4](/img/structure/B2844431.png)
1-(benzo[d][1,3]dioxol-5-yl)-3-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(benzo[d][1,3]dioxol-5-yl)-3-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)urea, also known as BPTU, is a small molecule inhibitor that has been widely used in scientific research. BPTU has a unique chemical structure that makes it an attractive compound for studying various biological processes.
Applications De Recherche Scientifique
Synthesis of Pyran and Benzopyran Derivatives
Researchers have developed eco-friendly methods for synthesizing highly functionalized benzopyran and pyran derivatives using deep eutectic solvents (DES), including urea:choline chloride. This approach is applicable to a wide range of aldehydes and active methylene compounds, yielding high yields and short reaction times, demonstrating the utility of urea-based compounds in facilitating green chemistry protocols in the synthesis of complex organic molecules (Azizi et al., 2013).
Anticancer Activity
1-Aryl-3-(2-chloroethyl) ureas and their derivatives have been synthesized and evaluated for cytotoxicity against human adenocarcinoma cells in vitro. Certain derivatives were found to be as cytotoxic as known anticancer agents, illustrating the potential of urea-based compounds as anticancer agents (Gaudreault et al., 1988).
Catalysis and Organic Synthesis
Urea has been used as a novel organo-catalyst in the eco-friendly synthesis of diverse and densely functionalized 2-amino-3-cyano-4H-pyrans and pyran-annulated heterocycles at room temperature. This highlights the role of urea in catalyzing multicomponent reactions, offering a low-cost and environmentally benign option for synthesizing pharmaceutically relevant molecules (Brahmachari & Banerjee, 2014).
Novel Antimicrobial Agents
The synthesis and characterization of novel benzo[d][1,3]dioxole gathered pyrazole derivatives have been undertaken, with some derivatives showing excellent antifungal and antibacterial activities. This suggests the potential of these urea derivatives in developing new antimicrobial agents (Umesha & Basavaraju, 2014).
Propriétés
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[(4-phenyloxan-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c23-19(22-16-6-7-17-18(12-16)26-14-25-17)21-13-20(8-10-24-11-9-20)15-4-2-1-3-5-15/h1-7,12H,8-11,13-14H2,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJIDLHXBYYKNBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)NC2=CC3=C(C=C2)OCO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(benzo[d][1,3]dioxol-5-yl)-3-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl (2-(((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)amino)-2-oxoethyl)carbamate](/img/structure/B2844348.png)
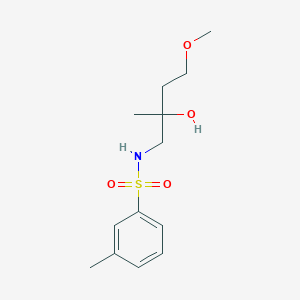
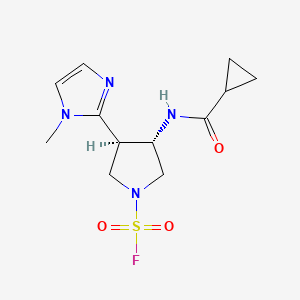
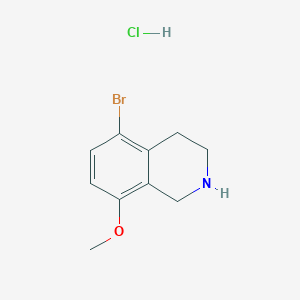
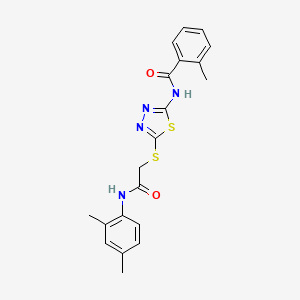
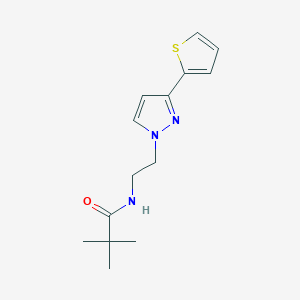
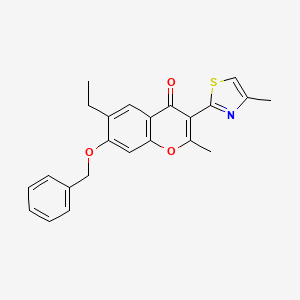
![N-(3-(5-(m-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenyl)methanesulfonamide](/img/structure/B2844359.png)
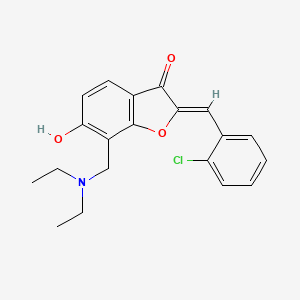
![3,9-Dimethyl-1,7-bis(2-phenylethyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2844361.png)
![[(3-Methylbenzyl)sulfanyl]acetic acid](/img/structure/B2844362.png)
![5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-1-benzothiophene-2-carboxylic acid](/img/structure/B2844364.png)
![N-(2,4-difluorophenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2844365.png)
